molecular formula C19H20N2O3 B2939671 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-83-9

4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2939671
CAS No.: 921999-83-9
M. Wt: 324.38
InChI Key: HMTDQUVZMDBIPW-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes an isopropoxy group attached to a benzamide moiety, and a tetrahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the cyclization of an appropriate amino acid derivative to form the tetrahydroquinoline ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive compound with possible effects on biological systems.

  • Medicine: Research is ongoing to explore its therapeutic properties, including its potential use in drug development.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological context and the specific receptors or enzymes it interacts with. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

4-Isopropoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:

  • 4-oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

  • 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)24-16-7-3-13(4-8-16)19(23)20-15-6-9-17-14(11-15)5-10-18(22)21-17/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTDQUVZMDBIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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